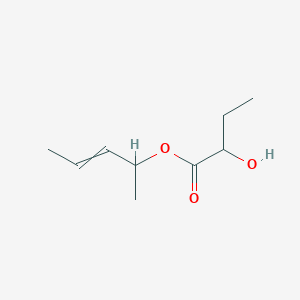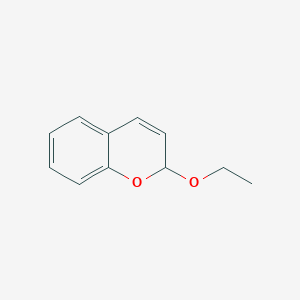![molecular formula C25H50O4Si3 B14295039 Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 121056-98-2](/img/structure/B14295039.png)
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyldimethylsilyl (TBDMS) groups attached to the benzene ring, which significantly influence its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups on the benzene ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve the starting material (benzenemethanol) in anhydrous DCM.
- Add TBDMS-Cl and a base (e.g., imidazole) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The TBDMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the TBDMS groups.
科学的研究の応用
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug development and formulation.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS groups. These groups protect sensitive hydroxyl functionalities during chemical reactions, allowing for selective transformations and high yields.
類似化合物との比較
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Similar structure but with a methyl ester group.
Benzenemethanol, 4-(1,1-dimethylethyl)-: Contains a single TBDMS group.
Uniqueness
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of three TBDMS groups, which provide enhanced protection and stability compared to compounds with fewer TBDMS groups. This makes it particularly valuable in complex synthetic routes where multiple hydroxyl groups need to be protected simultaneously.
特性
CAS番号 |
121056-98-2 |
|---|---|
分子式 |
C25H50O4Si3 |
分子量 |
498.9 g/mol |
IUPAC名 |
[3,4,5-tris[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol |
InChI |
InChI=1S/C25H50O4Si3/c1-23(2,3)30(10,11)27-20-16-19(18-26)17-21(28-31(12,13)24(4,5)6)22(20)29-32(14,15)25(7,8)9/h16-17,26H,18H2,1-15H3 |
InChIキー |
SXMIVILIKOKXFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


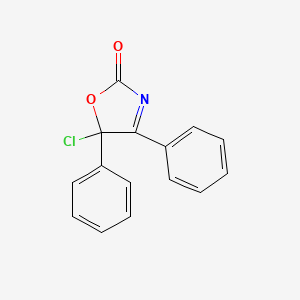
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
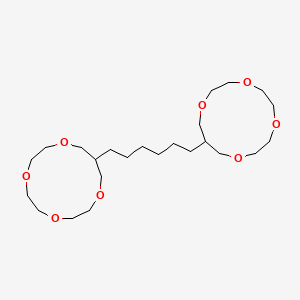
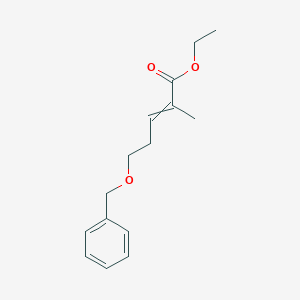

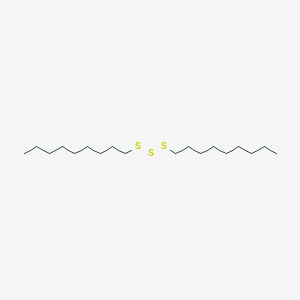
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
